2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure. It is characterized by the presence of various functional groups, including a cyano group, a carbamoyl group, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine core. Subsequent functionalization steps introduce the cyano, carbamoyl, and sulfanyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The cyano group and the carbamoyl group are believed to play crucial roles in its biological activity by interacting with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-METHOXYETHYL N-(4-CHLOROPHENYL)CARBAMATE: Shares structural similarities but lacks the cyano and sulfanyl groups.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Contains a methoxyphenyl group but differs in the core structure.
Uniqueness
2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano and sulfanyl groups, in particular, enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C26H26ClN3O4S |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H26ClN3O4S/c1-16-8-10-18(11-9-16)30-22(31)15-35-25-20(14-28)24(19-6-4-5-7-21(19)27)23(17(2)29-25)26(32)34-13-12-33-3/h4-11,24,29H,12-13,15H2,1-3H3,(H,30,31) |
InChI Key |
UWJLJWQPTYFXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCCOC)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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